![molecular formula C12H20N2O4 B10973691 N,N'-ethane-1,2-diylditetrahydrofuran-2-carboxamide](/img/structure/B10973691.png)
N,N'-ethane-1,2-diylditetrahydrofuran-2-carboxamide
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Overview
Description
N-{2-[(OXOLAN-2-YL)FORMAMIDO]ETHYL}OXOLANE-2-CARBOXAMIDE is a compound that belongs to the class of oxolanes, which are organic heteromonocyclic compounds This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(OXOLAN-2-YL)FORMAMIDO]ETHYL}OXOLANE-2-CARBOXAMIDE typically involves the reaction of oxolane derivatives with formamidoethyl groups under specific conditions. One common method involves the use of oxolane-2-carboxylic acid as a starting material, which is then reacted with 2-(oxolan-2-yl)formamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-{2-[(OXOLAN-2-YL)FORMAMIDO]ETHYL}OXOLANE-2-CARBOXAMIDE may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(OXOLAN-2-YL)FORMAMIDO]ETHYL}OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2-carboxylic acid derivatives, while reduction may produce oxolane-2-carboxamide derivatives .
Scientific Research Applications
N-{2-[(OXOLAN-2-YL)FORMAMIDO]ETHYL}OXOLANE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(OXOLAN-2-YL)FORMAMIDO]ETHYL}OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its effects. The pathways involved in its mechanism of action may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{2,2-dimethyl-3-[(oxolan-2-yl)formamido]propyl}oxolane-2-carboxamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Uniqueness
N-{2-[(OXOLAN-2-YL)FORMAMIDO]ETHYL}OXOLANE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of two oxolane rings and a formamidoethyl group.
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[2-(oxolane-2-carbonylamino)ethyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H20N2O4/c15-11(9-3-1-7-17-9)13-5-6-14-12(16)10-4-2-8-18-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
InChI Key |
JHXDDBLEZRVTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCCNC(=O)C2CCCO2 |
Origin of Product |
United States |
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